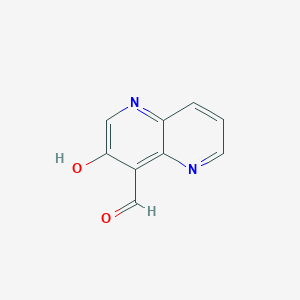

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde

説明

Structural Classification and Nomenclature of Naphthyridine Derivatives

The naphthyridine family encompasses six distinct isomeric forms, each characterized by the specific positioning of nitrogen atoms within the bicyclic aromatic framework. The 1,5-naphthyridine system, which serves as the core structure for this compound, features nitrogen atoms positioned at the 1 and 5 positions of the naphthalene-like ring system. This particular arrangement creates a unique electronic environment that significantly influences both the chemical reactivity and biological activity of derivatives built upon this scaffold. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions, with the hydroxyl group occupying the 3-position and the formyl group positioned at the 4-carbon of the naphthyridine ring system.

The structural classification of naphthyridine derivatives follows established patterns based on the positioning of heteroatoms and substituents. The 1,5-naphthyridine core structure consists of two fused pyridine rings sharing a common carbon-carbon bond, with nitrogen atoms located at positions that create a distinctive electronic distribution pattern. Alternative nomenclature systems refer to this structure as 1,5-diazanaphthalene or pyrido[3,2-b]pyridine, reflecting different approaches to describing the same fundamental ring system. The incorporation of functional groups such as hydroxyl and aldehyde moieties introduces additional complexity to the nomenclature, requiring precise specification of both the position and nature of each substituent to ensure unambiguous identification of the compound.

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Nitrogen atoms | 1, 5 | Electronic activation and coordination sites |

| Hydroxyl group | 3 | Hydrogen bonding capability and tautomerism |

| Aldehyde group | 4 | Electrophilic center for nucleophilic attack |

| Bicyclic core | Fused rings | Aromatic stability and planar geometry |

Historical Context of 1,5-Naphthyridine Chemistry

The historical development of 1,5-naphthyridine chemistry traces back to the pioneering work of Bobranski and Sucharda in 1927, who first successfully synthesized the unsubstituted 1,5-naphthyridine parent compound. This achievement marked the beginning of systematic investigations into the chemistry and properties of this important class of heterocyclic compounds. The early synthetic approaches relied primarily on cyclization reactions of appropriately substituted pyridine precursors, establishing fundamental methodologies that continue to influence contemporary synthetic strategies. During the subsequent decades, researchers developed increasingly sophisticated methods for preparing functionalized 1,5-naphthyridine derivatives, with particular emphasis on introducing substituents that could modify the electronic and steric properties of the core ring system.

The Skraup reaction emerged as a particularly important synthetic transformation in 1,5-naphthyridine chemistry, providing a reliable method for constructing the bicyclic framework from readily available pyridine starting materials. This reaction involves the cyclization of 3-aminopyridine derivatives with appropriate carbonyl compounds under acidic conditions, typically employing glycerol or other polyhydroxy compounds as both solvent and reactant. The development of modified Skraup conditions, including the use of various catalysts such as iodine, sodium nitrite, and metal oxides, has significantly expanded the scope and efficiency of 1,5-naphthyridine synthesis. The introduction of the Gould-Jacobs reaction provided an alternative synthetic pathway, particularly useful for preparing derivatives with electron-withdrawing substituents.

The evolution of 1,5-naphthyridine chemistry accelerated significantly during the latter half of the twentieth century, driven by growing recognition of the biological activity exhibited by many derivatives. Research efforts increasingly focused on developing structure-activity relationships that could guide the design of compounds with enhanced potency and selectivity for specific biological targets. The advent of modern synthetic methodologies, including transition metal-catalyzed coupling reactions and advanced protecting group strategies, has further expanded the synthetic accessibility of complex 1,5-naphthyridine derivatives. Contemporary research continues to build upon this historical foundation, with particular emphasis on developing environmentally sustainable synthetic approaches and exploring new applications in medicinal chemistry and materials science.

Significance of Functional Group Substituents in 1,5-Naphthyridine Systems

The incorporation of hydroxyl and aldehyde functional groups into the 1,5-naphthyridine framework creates a molecule with substantially enhanced chemical versatility compared to the unsubstituted parent compound. The hydroxyl group at the 3-position introduces the possibility of tautomeric equilibria, potentially existing in equilibrium with keto forms that could significantly alter the electronic distribution and hydrogen bonding patterns within the molecule. This tautomerism can have profound effects on both the chemical reactivity and biological activity of the compound, as different tautomeric forms may interact differently with biological targets or participate in distinct chemical transformations. The presence of the hydroxyl group also creates opportunities for hydrogen bonding interactions, both as a donor and acceptor, which can influence molecular recognition processes and supramolecular assembly behavior.

The aldehyde functional group positioned at the 4-carbon provides a highly reactive electrophilic center that can participate in a wide variety of chemical transformations. This formyl group represents a versatile synthetic handle for further functionalization, enabling the preparation of more complex derivatives through reactions such as nucleophilic addition, condensation reactions, and oxidation or reduction processes. The electron-withdrawing nature of the aldehyde group also modifies the electronic properties of the naphthyridine ring system, potentially affecting the basicity of the nitrogen atoms and the overall reactivity profile of the molecule. Studies of related naphthyridine aldehydes have demonstrated their utility as intermediates in the synthesis of more elaborate heterocyclic systems and as building blocks for combinatorial chemistry approaches.

| Functional Group | Position | Chemical Properties | Synthetic Utility |

|---|---|---|---|

| Hydroxyl (-OH) | 3 | Tautomerism, hydrogen bonding | Protection/deprotection, alkylation |

| Aldehyde (-CHO) | 4 | Electrophilic reactivity | Condensation, reduction, oxidation |

| Naphthyridine core | 1,5 | Aromatic nucleophilicity | Substitution, coordination |

The synergistic effects of multiple functional groups within the this compound structure create unique opportunities for selective chemical modifications and biological interactions. Recent research has demonstrated that the specific positioning and electronic properties of substituents on the naphthyridine core can dramatically influence biological activity, with subtle structural changes leading to significant differences in potency and selectivity. The dual presence of both electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups creates an electronic asymmetry that may be exploited in the design of compounds with enhanced binding affinity for specific biological targets. Theoretical studies have indicated that the peripheral substituent effects can significantly influence properties such as bond dissociation energies and ionization potentials, suggesting potential applications in antioxidant chemistry and electron transfer processes.

Structure

2D Structure

特性

IUPAC Name |

3-hydroxy-1,5-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBRLMXWSDAFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648515 | |

| Record name | 3-Oxo-3,5-dihydro-1,5-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056877-14-5 | |

| Record name | 3-Oxo-3,5-dihydro-1,5-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, synthesis, and various applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a naphthyridine core with hydroxyl and aldehyde functional groups. Its structure allows for various chemical reactions, making it a valuable precursor in synthetic organic chemistry.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for its antimicrobial properties.

- Metal Cation Sequestration : Research indicates that some derivatives can sequester divalent metal cations, impacting their biological efficacy .

- Cellular Effects : It exhibits antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent .

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. For instance:

- In vitro Studies : Various derivatives have shown potent activity against Gram-positive bacteria and fungi. One study reported a derivative with a pEC50 value of 4.5 against specific bacterial strains .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Cytotoxicity : It has shown cytotoxic effects against human cancer cell lines such as HL-60 and HeLa. The mechanism involves topoisomerase II inhibition, which is critical in DNA replication and repair .

Antiparasitic Activity

Recent studies highlighted the potential of 3-hydroxy-1,5-naphthyridine derivatives in treating parasitic infections like leishmaniasis:

- In vivo Efficacy : Initial assessments indicated weak efficacy in mouse models; however, modifications to the compound improved its profile significantly .

Case Study 1: Antileishmanial Activity

A series of 8-hydroxy naphthyridines were synthesized to explore their antileishmanial activity. The results indicated that while initial compounds had limited efficacy, further development led to compounds with improved activity and reduced toxicity in vivo .

Case Study 2: Anticancer Screening

In a study focusing on the cytotoxic effects of naphthyridine derivatives, several compounds were tested against cancer cell lines. The results showed that certain modifications to the naphthyridine structure enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions using various catalysts. The compound serves as a building block for more complex heterocyclic compounds used in drug development.

| Synthesis Method | Catalyst Used | Yield (%) |

|---|---|---|

| Skraup Reaction | Iodine | 45–50 |

| Modified Skraup | m-NO2PhSO3Na | Higher Yield |

科学的研究の応用

Medicinal Chemistry Applications

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde and its derivatives exhibit notable biological activities, making them valuable in the development of pharmaceuticals.

Antimicrobial Activity : Research indicates that naphthyridine derivatives possess potent antimicrobial properties. For instance, compounds based on 1,5-naphthyridine have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Antiparasitic Properties : A study highlighted the potential of 8-hydroxynaphthyridine derivatives in treating visceral leishmaniasis, a parasitic infection. These compounds demonstrated promising in vitro activity and were assessed for their pharmacokinetics and mode of action .

Anticancer Activity : Naphthyridine derivatives are also being investigated for their anticancer properties. Certain fused naphthyridines have exhibited cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents .

Synthetic Organic Chemistry Applications

This compound serves as an important building block in synthetic organic chemistry.

Synthesis of Complex Molecules : The compound can be utilized in various synthetic routes to generate more complex heterocyclic compounds. For example, it can participate in reactions such as the Skraup reaction to yield substituted naphthyridines that are further functionalized to create diverse chemical entities .

Ligand Formation : The compound's ability to form metal complexes makes it useful as a ligand in coordination chemistry. Such complexes have applications in catalysis and materials science .

Material Science Applications

The unique properties of this compound extend into material science.

Organic Light Emitting Diodes (OLEDs) : Research has explored the use of naphthyridine derivatives in OLEDs due to their favorable electronic properties. These materials can enhance the efficiency and performance of light-emitting devices .

Sensors and Semiconductors : The compound's electronic characteristics allow it to be used in the development of sensors and semiconductor materials, contributing to advancements in electronic devices .

Data Table: Summary of Applications

Case Study 1: Antiparasitic Activity

A collaborative study involving GlaxoSmithKline and the University of Dundee focused on 8-hydroxynaphthyridine derivatives. Initial findings indicated weak efficacy in mouse models for visceral leishmaniasis. However, modifications improved their profiles significantly, showcasing the importance of structure-activity relationships (SAR) in drug development .

Case Study 2: Synthesis Methodology

A scalable synthesis method for this compound was developed using a modified Skraup reaction. This method demonstrated high yields and efficiency, paving the way for further exploration into its derivatives for pharmaceutical applications .

類似化合物との比較

Structural and Functional Group Differences

The table below highlights key structural and functional distinctions between 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde and its analogues:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | 1056877-14-5 | C₉H₆N₂O₂ | Hydroxy, Aldehyde | Aldehyde at C4, hydroxy at C3 |

| 1,5-Naphthyridine-4-carbaldehyde | 64379-44-8 | C₉H₆N₂O | Aldehyde | Lacks hydroxy group at C3 |

| 6-Methoxy-1,5-naphthyridine-4-carbaldehyde | 881657-74-5 | C₁₀H₈N₂O₂ | Methoxy, Aldehyde | Methoxy at C6, aldehyde at C4 |

| 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | 53512-10-0 | C₉H₆N₂O₃ | Hydroxy, Carboxylic acid | Carboxylic acid at C3, hydroxy at C4 |

| 4-Iodo-1,5-naphthyridin-3-ol | 1246088-57-2 | C₈H₅IN₂O | Iodo, Hydroxy | Iodo at C4, hydroxy at C3 |

Physicochemical Properties

- This compound : Requires storage at 2–8°C due to sensitivity, with a predicted pKa reflecting moderate acidity from the hydroxy group .

- 1,5-Naphthyridine-4-carbaldehyde : Stable at room temperature but exhibits higher acute toxicity (GHS H302, H312, H332) compared to its hydroxy analogue .

- 6-Methoxy-1,5-naphthyridine-4-carbaldehyde : Higher molecular weight (188.18 g/mol ) and predicted boiling point (341.7°C ) due to the methoxy group, which enhances hydrophobicity .

準備方法

Detailed Preparation Procedure

A scalable synthesis was reported by researchers who started from 3-amino-5-methoxy-4-methyl-pyridine as the key precursor. The process includes the following major steps:

Formation of 1,5-Naphthyridine Core via Skraup Reaction

- The starting material, 3-amino-5-methoxy-4-methyl-pyridine, undergoes a Skraup reaction, a classical method for quinoline and naphthyridine synthesis.

- The reaction conditions typically involve glycerol and an oxidizing agent or catalyst such as iodine or m-nitrophenylsulfonate salts.

- This step yields the corresponding methoxy-substituted 1,5-naphthyridine intermediate.

Conversion to N,N-Dimethyl Enamine Intermediate

- The intermediate is treated with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of catalytic lithium hydroxide (LiOH).

- The reaction is conducted at elevated temperatures (120-130 °C) for about 24 hours.

- This step forms the N,N-dimethyl enamine intermediate, which is crucial for subsequent oxidation.

Oxidative Cleavage to Form the Aldehyde

- The enamine intermediate solution is divided into batches for sodium periodate (NaIO4) oxidation.

- The oxidation is performed at 30-40 °C for approximately 16 hours.

- Sodium bicarbonate (NaHCO3) is added to maintain the pH at 7-8.

- This oxidative cleavage converts the enamine to the aldehyde functionality at the 4-position of the naphthyridine ring.

Purification and Isolation

- The reaction mixture is filtered to remove solids.

- The organic phase is extracted with ethyl acetate.

- Drying agents such as sodium sulfate (Na2SO4) and activated carbon are used to remove moisture and impurities.

- The product is isolated by filtration and vacuum drying, yielding 3-hydroxy-1,5-naphthyridine-4-carbaldehyde as a solid.

Reaction Conditions and Quantitative Data

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |

|---|---|---|---|---|

| Skraup reaction | 3-amino-5-methoxy-4-methyl-pyridine, glycerol, iodine catalyst | Not specified | Not specified | Formation of methoxy 1,5-naphthyridine intermediate |

| Enamine formation | DMF-DMA, LiOH (0.33 kg, 13.8 mol), DMF (113 kg) | 120-130 | 24 h | Formation of N,N-dimethyl enamine intermediate |

| Oxidative cleavage | NaIO4 (7.45 kg, 34.8 mol), NaHCO3 (1.45 kg, 17.3 mol) | 30-40 | 16 h | Conversion to aldehyde intermediate |

| Extraction and purification | EtOAc extraction, Na2SO4 drying, activated carbon treatment | Room temperature | 4 h stirring | Removal of impurities, isolation of product |

| Demethylation (methyl ether cleavage) | Not specified (commonly BBr3 or similar) | Not specified | Not specified | Conversion to 3-hydroxy derivative |

Research Findings and Scale-Up Considerations

- The process has been demonstrated on a large scale (e.g., batches involving 113 kg DMF and 16.4 kg DMF-DMA), showing its industrial applicability.

- The use of lithium hydroxide as a catalyst for enamine formation is effective and allows for controlled reaction conditions.

- Sodium periodate oxidation is a mild and selective method for oxidative cleavage of the enamine to the aldehyde.

- The reaction mixture handling includes splitting into batches for oxidation to ensure uniformity and control.

- The final product is obtained with high purity after filtration and drying, suitable for further applications in medicinal chemistry or materials science.

Additional Synthetic Routes and Alternatives

While the above method is the most detailed and scalable reported, other general synthetic strategies for 1,5-naphthyridine derivatives include:

- Cyclization reactions such as the Gould-Jacobs reaction or Conrad-Limpach reaction for related naphthyridine frameworks.

- Use of Meldrum’s acid derivatives for ring formation and functionalization.

- Cross-coupling reactions followed by cyclization to introduce substituents on the naphthyridine core.

- These alternative methods, however, are less specifically reported for the exact compound this compound.

Summary Table of Preparation Method

| Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Starting material | 3-amino-5-methoxy-4-methyl-pyridine | Precursor for naphthyridine core | Intermediate for cyclization |

| Skraup reaction | Glycerol, iodine catalyst | Formation of 1,5-naphthyridine ring | Methoxy-substituted naphthyridine |

| Enamine formation | DMF-DMA, LiOH, DMF | Formation of N,N-dimethyl enamine | Intermediate for oxidation |

| Oxidation | NaIO4, NaHCO3 | Oxidative cleavage to aldehyde | Aldehyde intermediate |

| Demethylation | Demethylating agent (e.g., BBr3) | Cleavage of methyl ether to hydroxy | Final product: this compound |

| Purification | EtOAc extraction, drying, filtration | Removal of impurities | Pure solid product |

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde?

- Methodological Answer : A widely cited approach involves modifying 2-methyl-3-methoxy-1,5-naphthyridine through a three-step process, including hydroxylation and subsequent oxidation to introduce the aldehyde group. For instance, Pfizer researchers employed hydroxyl derivative protection (e.g., using methoxy groups) followed by oxidative demethylation to yield the carbaldehyde . Another method involves activating 4-hydroxy-1,5-naphthyridine-3-carboxylic acid via triethylamine and ethyl chloroformate in hexamethylphosphoramide (HMPA), enabling in situ acylation for functionalization .

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and hydroxyl (O-H) stretches. Nuclear Magnetic Resonance (^1H NMR) resolves aromatic protons and aldehyde signals (δ ~9-10 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 189.16 for C₁₀H₇N₂O₂). Purity is validated via elemental analysis (C, H, N) and chromatographic methods (HPLC or TLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer : Yield optimization requires controlled stepwise reactions. For example, in the three-step synthesis, intermediate isolation (e.g., hydroxyl derivatives) reduces side reactions. Solvent selection (e.g., HMPA for acylation) and temperature control (e.g., 0–5°C during mixed anhydride formation) enhance regioselectivity . Photoredox cross-coupling under Minisci conditions (e.g., using Fe catalysts) may further functionalize the naphthyridine core .

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

- Methodological Answer : Reactive intermediates (e.g., mixed anhydrides) are stabilized using aprotic polar solvents like HMPA. In situ derivatization avoids isolation of unstable species. For example, precipitating the final product at pH 2.5 minimizes degradation . Lewis acids (e.g., BF₃·Et₂O) can isomerize byproducts, as demonstrated in trans-cis isomerization of related naphthyridines .

Q. How does tautomerism influence the compound’s reactivity in downstream applications?

- Methodological Answer : The keto-enol tautomerism of the 3-hydroxy and 4-carbaldehyde groups affects nucleophilicity. Computational studies (DFT or molecular docking) predict dominant tautomeric forms under specific pH or solvent conditions. For instance, enol dominance in basic media enhances coordination with metal catalysts, relevant in heterocyclic functionalization .

Q. What methodologies enable regioselective modification of the naphthyridine core?

- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) allows C-H activation at specific positions. Cross-coupling reactions (Suzuki or Buchwald-Hartwig) introduce aryl/heteroaryl groups at the 2- or 6-positions. Minisci-type radical additions under photoredox conditions selectively functionalize electron-deficient positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。